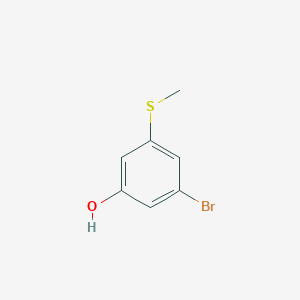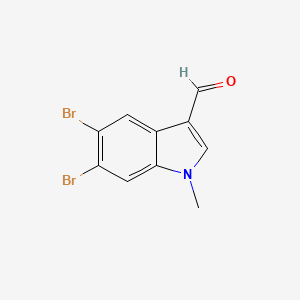
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of two bromine atoms at the 5 and 6 positions, a methyl group at the 1 position, and an aldehyde group at the 3 position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-methyl-1H-indole-3-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.
-
Bromination with Bromine
Reagents: Bromine, 1-methyl-1H-indole-3-carbaldehyde
Solvent: Dichloromethane
Conditions: Room temperature, under inert atmosphere
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: NBS, 1-methyl-1H-indole-3-carbaldehyde
Solvent: Chloroform
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group at the 3 position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles (amines, thiols, alkoxides)
Conditions: Solvent (e.g., ethanol, methanol), room temperature or slightly elevated temperature
-
Oxidation Reactions
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, room temperature or slightly elevated temperature
-
Reduction Reactions
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent (e.g., ethanol, ether), room temperature
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Product: 5,6-Dibromo-1-methyl-1H-indole-3-carboxylic acid.
Reduction Product: 5,6-Dibromo-1-methyl-1H-indole-3-methanol.
Applications De Recherche Scientifique
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dibromo-1H-indole-3-carbaldehyde: Lacks the methyl group at the 1 position.
5-Bromo-1-methyl-1H-indole-3-carbaldehyde: Contains only one bromine atom at the 5 position.
1-Methyl-1H-indole-3-carbaldehyde: Lacks bromine atoms at the 5 and 6 positions.
Uniqueness
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The combination of the bromine atoms, the methyl group, and the aldehyde group provides a versatile scaffold for the development of new compounds with diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H7Br2NO |
|---|---|
Poids moléculaire |
316.98 g/mol |
Nom IUPAC |
5,6-dibromo-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H7Br2NO/c1-13-4-6(5-14)7-2-8(11)9(12)3-10(7)13/h2-5H,1H3 |
Clé InChI |
DEEMVSOAIUNPSW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC(=C(C=C21)Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
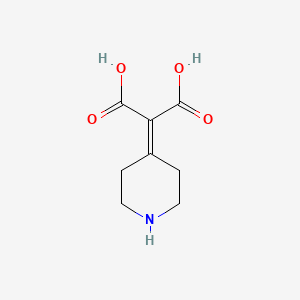
![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)

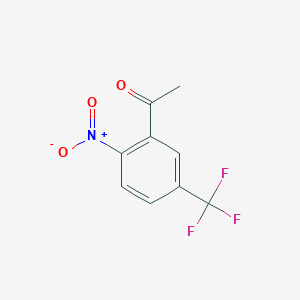
![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)
![(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B12100770.png)

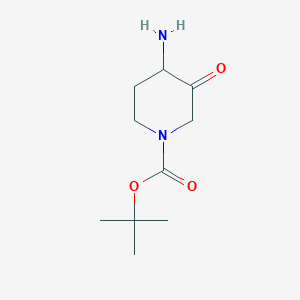

![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)

